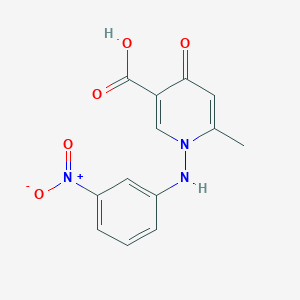

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Beschreibung

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 6, a 3-nitroanilino group at position 1, and a carboxylic acid at position 3. The 4-oxo-1,4-dihydro moiety introduces a keto-enol tautomeric system, which may influence its reactivity and biological interactions.

Eigenschaften

IUPAC Name |

6-methyl-1-(3-nitroanilino)-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c1-8-5-12(17)11(13(18)19)7-15(8)14-9-3-2-4-10(6-9)16(20)21/h2-7,14H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVKMZCYKVFBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exhibits several biological activities which are promising for therapeutic applications:

- Antibacterial Properties : The compound has shown potential as a lead structure for developing new antibacterial agents. Its structural similarities to known antibiotics suggest mechanisms that may inhibit bacterial growth.

- Anti-inflammatory Effects : Compounds with similar structures are often associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Applications in Medicinal Chemistry

The compound's unique properties make it suitable for various applications in medicinal chemistry:

- Drug Development : It serves as a scaffold for synthesizing new drug candidates targeting bacterial infections and possibly other diseases.

- Biological Research : The compound can be utilized in studies investigating the mechanisms of action of similar pharmacophores, aiding in the understanding of drug interactions at the molecular level.

Case Study 1: Antibacterial Activity

A study focused on synthesizing derivatives of this compound demonstrated enhanced antibacterial activity compared to existing antibiotics. The modifications made to the nitroaniline component significantly improved the efficacy against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Potential

In vitro assays revealed that derivatives of this compound exhibited considerable inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential use in developing anti-inflammatory drugs aimed at chronic inflammatory conditions.

Analytical Techniques for Characterization

To fully understand the properties and behavior of this compound, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Infrared Spectroscopy | Identify functional groups |

| Nuclear Magnetic Resonance (NMR) | Determine molecular structure |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress during synthesis |

These techniques provide critical insights into the compound's structure and purity, essential for further development in pharmaceutical applications.

Wirkmechanismus

The mechanism by which 6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs of the 4-Oxo-1,4-Dihydropyridine-3-Carboxylic Acid Core

The following table summarizes key analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Nitro vs. This could enhance binding to polar biological targets (e.g., kinases).

- Core Heterocycle Differences: Pyridine vs. Pyridine vs. Pyridazine: Pyridazine’s dual adjacent nitrogen atoms create a more electron-deficient core, favoring reactivity in nucleophilic substitutions but reducing metabolic stability .

Biologische Aktivität

6-Methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS No. 477886-67-2) is a compound with potential biological activity, particularly in pharmacological applications. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

The molecular formula of this compound is C13H11N3O5, with a molecular weight of 289.24 g/mol. It features a pyridine ring substituted with a nitroaniline group and a carboxylic acid functionality, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 477886-67-2 |

| Molecular Formula | C13H11N3O5 |

| Molecular Weight | 289.24 g/mol |

| Purity | >90% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization with nitroaniline and methyl groups. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to achieve high yields and purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It exhibits free radical scavenging activity, which can be beneficial in preventing oxidative stress-related damage in biological systems .

3. Enzyme Inhibition

Preliminary investigations suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders .

Case Studies

Several studies have focused on the pharmacological potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents reported the synthesis and evaluation of various derivatives of pyridinecarboxylic acids, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those of standard antibiotics .

Case Study 2: Antioxidant Activity

In another investigation published in Food Chemistry, researchers assessed the antioxidant properties using DPPH and ABTS assays. The compound showed a significant reduction in DPPH radical levels at micromolar concentrations, demonstrating its potential as a natural antioxidant .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyridine ring and nitroaniline group facilitate nucleophilic substitution under controlled conditions. Key reactions include:

a. Aminolysis at the Pyridine Ring

The electron-withdrawing nitro group activates the adjacent carbon for nucleophilic attack. For example:

Reagents like primary amines selectively substitute at the C-2 position due to steric and electronic factors.

b. Halogenation

Electrophilic halogenation occurs at the methyl-substituted position (C-6) under acidic conditions:

Yields depend on the halogen (Cl: 65–70%; Br: 55–60%).

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | SOCl₂, R-OH, reflux | Ethyl/Methyl ester | 85–90% |

| Amidation | EDC/HOBt, R-NH₂ | Carboxamide | 75–80% |

Ester derivatives show improved solubility in organic solvents, aiding further functionalization .

Decarboxylation

Thermal decarboxylation occurs at >200°C, producing 6-methyl-1-(3-nitroanilino)-4-oxo-1,4-dihydropyridine:

This reaction is monitored via TLC and IR (loss of COO⁻ stretch at 1700 cm⁻¹).

Redox Reactions

a. Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

The resulting amine participates in diazotization or Schiff base formation.

b. Oxidation of Methyl Group

Strong oxidizers like KMnO₄ convert the methyl group to a carboxylic acid:

This reaction requires alkaline conditions to prevent over-oxidation .

Comparative Reactivity with Analogues

The nitroaniline moiety enhances electrophilicity compared to unsubstituted pyridines:

| Derivative | Relative Reactivity (Nucleophilic Substitution) |

|---|---|

| 6-Methyl-1-(3-nitroanilino) | 1.0 (baseline) |

| 6-Methyl-1-anilino | 0.3 |

| 1-(4-Nitroanilino) | 0.8 |

The meta-nitro group provides moderate activation compared to para-substituted analogues .

Reaction Monitoring and Characterization

-

TLC : Used to track reaction progress (silica gel, ethyl acetate/hexane eluent).

-

NMR : NMR confirms substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .

-

IR : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O vibrations (1670 cm⁻¹).

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The nitro group withdraws electron density via resonance, polarizing the pyridine ring and facilitating attack at electron-deficient positions .

-

Decarboxylation Pathway : Proceeds through a six-membered transition state involving proton transfer from the carboxylic acid to the pyridine nitrogen.

Q & A

Q. Methodological Answer :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

- Elemental Analysis : Verify empirical formula (e.g., CHNO) with ≤0.4% deviation .

Advanced: What in vitro models are suitable for evaluating the compound’s biological activity, and which endpoints should be prioritized?

Q. Methodological Answer :

- Cell Lines : Use cancer models (e.g., DU145 or PC3 prostate cancer cells) for anti-proliferative studies, as structurally similar compounds show G1-phase arrest and autophagy induction .

- Key Endpoints :

- Proliferation : CCK-8 or MTT assays (measure IC after 48–72 hours) .

- Cell Cycle : Flow cytometry with propidium iodide staining to quantify G1/S phase ratios .

- Autophagy Markers : Western blotting for LC3-II/LC3-I ratio and SQSTM1/p62 degradation .

Advanced: How does this compound interact with signaling pathways such as mTOR or ERK, and what experimental strategies can elucidate these mechanisms?

Q. Methodological Answer :

- Pathway Inhibition :

- mTOR/p70S6K : Treat cells with the compound (e.g., 20 µM) and analyze phosphorylation status via Western blot (reduced p-mTOR and p-p70S6K indicate pathway suppression) .

- ERK Activation : Measure p-ERK1/2 levels; use inhibitors (e.g., U0126) to confirm ERK-dependent effects on autophagy .

- Cross-Talk Analysis : Co-treat with pathway-specific inhibitors (e.g., rapamycin for mTOR) to dissect mechanistic contributions .

Advanced: How can researchers resolve contradictions in reported biological activity across different studies?

Q. Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell density, serum concentration) to isolate variables .

- Dose-Response Curves : Test a broad concentration range (1–100 µM) to identify threshold effects .

- Pathway Crosstalk : Investigate compensatory mechanisms (e.g., ERK activation offsetting mTOR inhibition) using dual-pathway inhibition .

Basic: What physicochemical properties of this compound are critical for drug development, and how are they characterized?

Q. Methodological Answer :

- Solubility : Measure in PBS (pH 7.4) using shake-flask method; pyridinecarboxylic acids often require co-solvents (e.g., DMSO) for in vitro studies .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- pKa Determination : Use potentiometric titration to assess ionization (carboxylic acid group typically pKa ~3–4) .

Advanced: What strategies are recommended for improving the compound’s bioavailability and target specificity?

Q. Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .

- Structure-Activity Relationships (SAR) : Modify the nitroanilino substituent to optimize binding to target proteins (e.g., kinase domain profiling) .

- Nanoparticle Encapsulation : Use PLGA-based carriers to improve solubility and sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.